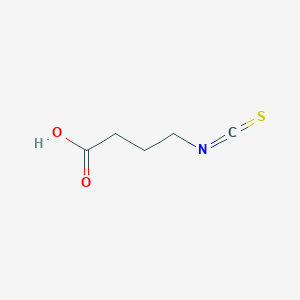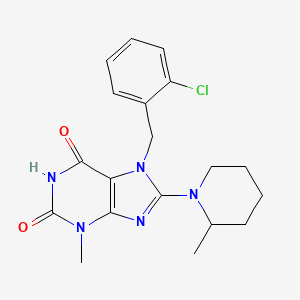
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride, also known as CIDSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is based on its ability to bind to the active site of chymotrypsin-like proteases, thereby inhibiting their activity. This inhibition is irreversible and results in the degradation of the enzyme. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit proteasome activity.
Biochemical and Physiological Effects
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been shown to have neuroprotective effects, which may be due to its ability to inhibit proteasome activity.
実験室実験の利点と制限
One of the main advantages of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potency as an enzyme inhibitor. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One area of research is the development of more potent and selective inhibitors of chymotrypsin-like proteases. Another area of research is the development of new diagnostic tools for detecting protease activity in biological samples. Additionally, the potential therapeutic applications of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of cancer and neurodegenerative diseases warrant further investigation.
Conclusion
In conclusion, 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including chymotrypsin-like proteases, and has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride have been discussed in this paper. Further research is needed to fully understand the potential of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in the treatment of various diseases.
合成法
The synthesis of 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a multi-step process that involves several chemical reactions. The first step is the synthesis of 7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonic acid, which is then converted to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with fluoride to produce 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. The overall yield of this process is around 20%.
科学的研究の応用
7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including chymotrypsin-like proteases, which are involved in the progression of several diseases, such as cancer and Alzheimer's disease. 7-Carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has also been studied for its potential use as a diagnostic tool for detecting protease activity in biological samples.
特性
IUPAC Name |
7-carbamoyl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3S/c11-17(15,16)13-4-3-7-1-2-8(10(12)14)5-9(7)6-13/h1-2,5H,3-4,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIBOXKLQQHKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)C(=O)N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Carbamoyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

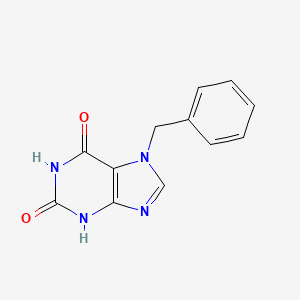
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)
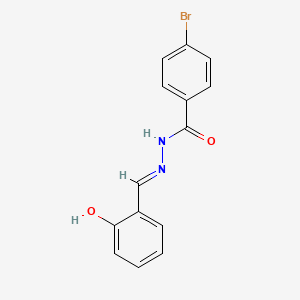
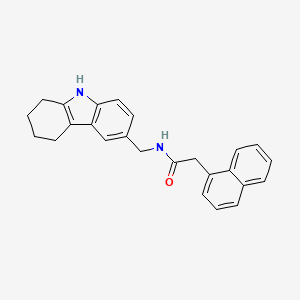
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)
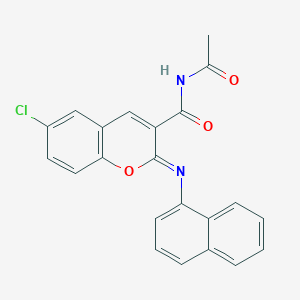
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
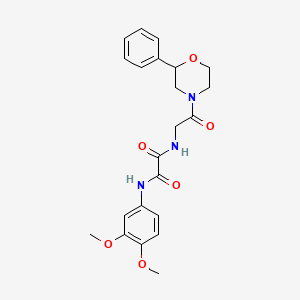
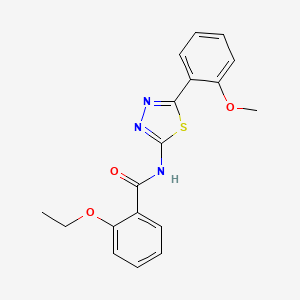
![8-(2-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681071.png)
